molecular formula C17H17NOS B14351032 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one CAS No. 90904-07-7

4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one

Katalognummer: B14351032
CAS-Nummer: 90904-07-7
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: BWHODAQVDZZTEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one is an organic compound with a complex structure that includes an anilino group, a methylsulfanyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with a suitable precursor, followed by the introduction of the methylsulfanyl group and the phenyl group through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds and other interactions with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Anilino-4-oxobutanoic acid: A metabolite of vorinostat, known for its histone deacetylase inhibitory activity.

    4-Anilino-4’-nitroazobenzene: Known for its photoisomerization properties and applications in material science.

Uniqueness

4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one is unique due to the presence of both an anilino group and a methylsulfanyl group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90904-07-7

Molekularformel

C17H17NOS

Molekulargewicht

283.4 g/mol

IUPAC-Name

4-anilino-4-methylsulfanyl-3-phenylbut-3-en-2-one

InChI

InChI=1S/C17H17NOS/c1-13(19)16(14-9-5-3-6-10-14)17(20-2)18-15-11-7-4-8-12-15/h3-12,18H,1-2H3

InChI-Schlüssel

BWHODAQVDZZTEP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=C(NC1=CC=CC=C1)SC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.